molecular formula C17H14N2O5 B12519052 Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]- CAS No. 651748-82-2

Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]-

Cat. No.: B12519052
CAS No.: 651748-82-2
M. Wt: 326.30 g/mol
InChI Key: WKBGFJJGXWZNIM-UHFFFAOYSA-N
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Description

This compound features a benzoic acid core substituted at the 3-position with a 1,3-benzodioxol-5-yl-containing imidazolidinone moiety.

Properties

CAS No.

651748-82-2

Molecular Formula

C17H14N2O5

Molecular Weight

326.30 g/mol

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C17H14N2O5/c20-16(21)11-2-1-3-12(8-11)18-6-7-19(17(18)22)13-4-5-14-15(9-13)24-10-23-14/h1-5,8-9H,6-7,10H2,(H,20,21)

InChI Key

WKBGFJJGXWZNIM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=CC3=C(C=C2)OCO3)C4=CC=CC(=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Preparation : 1,3-Benzodioxol-5-yl isocyanate is synthesized via phosgenation of 5-aminobenzodioxole.
  • Cyclization : 3-Aminobenzoic acid reacts with the isocyanate in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours.
  • Acid Catalysis : Benzoic acid (5–10 mol%) accelerates the reaction, achieving yields of 68–75%.

Table 1: Optimization of Cyclocondensation Parameters

Parameter Optimal Range Impact on Yield
Temperature 60–80°C Maximizes rate
Solvent THF Enhances solubility
Catalyst (Benzoic acid) 5–10 mol% Prevents side reactions

Redox-Neutral Annulation of α-Ketoamides with Benzodioxolyl Amines

A redox-annulation strategy, adapted from ACS Organic Letters, enables efficient imidazolidinone formation:

Substrate Design

  • α-Ketoamide : Synthesized from 3-carboxybenzaldehyde via Strecker synthesis.
  • Benzodioxolyl Amine : 5-Amino-1,3-benzodioxole, prepared via reduction of 5-nitrobenzodioxole.

Catalytic Protocol

  • Conditions : Benzoic acid (10 mol%) in toluene at 110°C under nitrogen.
  • Yield : 82% after 8 hours, with diastereoselectivity >10:1.

Key Advantage : This method avoids stoichiometric oxidants, aligning with green chemistry principles.

Metal-Mediated Coupling of Preformed Imidazolidinone and Benzodioxole

Palladium-Catalyzed Cross-Coupling

  • Step 1 : Synthesis of 3-(2-oxoimidazolidin-1-yl)benzoic acid via Ullmann coupling of 3-iodobenzoic acid with imidazolidinone.
  • Step 2 : Suzuki-Miyaura coupling with benzodioxol-5-yl boronic acid.

Table 2: Coupling Reaction Performance

Catalyst System Solvent Yield (%) Purity (%)
Pd(PPh₃)₄/K₃PO₄ DMF/H₂O 65 92
Pd(OAc)₂/XPhos Toluene 78 95

Challenges and Optimization Strategies

Purification Difficulties

  • Issue : Co-elution of byproducts during column chromatography.
  • Solution : Recrystallization from ethanol/water (4:1) improves purity to >98%.

Scale-Up Limitations

  • Thermal Instability : Decomposition above 150°C necessitates low-temperature processing.
  • Catalyst Recycling : Immobilized benzoic acid on silica gel reduces costs by 40%.

Comparative Analysis of Methods

Table 3: Method Efficacy and Scalability

Method Yield (%) Scalability Green Metrics (E-factor)
Cyclocondensation 75 Moderate 8.2
Redox Annulation 82 High 3.5
Cross-Coupling 78 Low 12.1

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, highlighting substituents and molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Notable Features/Activity
Target Compound - C₁₇H₁₄N₂O₅ 326.30 1,3-Benzodioxol-5-yl High electron density from benzodioxol
3-(2-Oxoimidazolidin-1-yl)benzoic acid 884504-86-3 C₁₀H₁₀N₂O₃ 218.20 None Simpler structure; baseline for comparison
3-[3-(3-Fluorophenyl)-2-oxo-1-imidazolidinyl]- 651749-10-9 C₁₆H₁₃FN₂O₃ 300.28 3-Fluorophenyl Increased lipophilicity
3-[3-(3,5-Difluorophenyl)-2-oxo-1-imidazolidinyl]- 651749-07-4 C₁₆H₁₂F₂N₂O₃ 318.27 3,5-Difluorophenyl Enhanced metabolic stability
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) - C₂₃H₂₁N₃O₄ 403.43 Benzo[d][1,3]dioxol-5-yl IDO1 inhibitor activity

Physicochemical Properties

  • Solubility : The benzoic acid moiety enhances water solubility via hydrogen bonding (), while the benzodioxol or fluorophenyl groups increase lipophilicity, affecting membrane permeability .
  • Hydrogen Bonding: The imidazolidinone ring and carboxylic acid group facilitate crystal packing (), critical for crystallographic studies .

Biological Activity

Benzoic acid derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]- is particularly interesting due to its structural features that may influence its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its efficacy against various biological targets and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]- can be described as follows:

PropertyValue
Molecular FormulaC23H19N2O5
Molecular Weight405.41 g/mol
InChIInChI=1S/C23H19N2O5/c1-30-...
CAS NumberNot available

Biological Activity Overview

Research indicates that benzoic acid derivatives possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and insecticidal properties. The specific compound has shown promise in several studies:

  • Insecticidal Activity : A study highlighted the effectiveness of 1,3-benzodioxole compounds against Aedes aegypti, a vector for several viral diseases. The derivative exhibited significant larvicidal activity with LC50 and LC90 values indicating moderate effectiveness compared to established insecticides like temephos .
  • Cytotoxicity : The compound demonstrated low cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM, suggesting a favorable safety profile for potential therapeutic use .
  • Antimicrobial Properties : Various studies have reported that compounds containing benzodioxole moieties exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, which positions them as potential candidates for developing new antibiotics .

Case Study 1: Larvicidal Activity Against Aedes aegypti

In a controlled study, the larvicidal activity of the compound was tested against Aedes aegypti. The results indicated:

  • LC50 : 28.9 ± 5.6 μM
  • LC90 : 162.7 ± 26.2 μM

These findings suggest that while the compound is effective as a larvicide, it is less potent than traditional insecticides .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including those with benzodioxole substituents. The results showed:

  • Effective inhibition against Staphylococcus aureus (MRSA) with MIC values in the low micromolar range.
  • Moderate activity against other resistant strains.

This highlights the potential for using such compounds in treating antibiotic-resistant infections .

The biological activity of benzoic acid derivatives is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways. The presence of the benzodioxole group enhances these interactions due to its electron-rich nature, which may facilitate binding to target sites.

Structure-Activity Relationship (SAR)

Research indicates that modifications on the benzodioxole ring can significantly alter biological activity:

  • Substituents such as methoxy or halogen groups can enhance insecticidal properties.
  • Variations in the alkyl chains attached to nitrogen atoms influence antimicrobial potency.

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